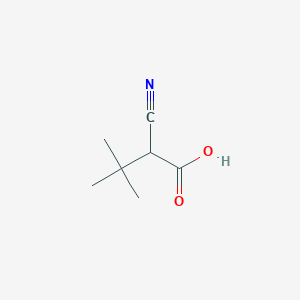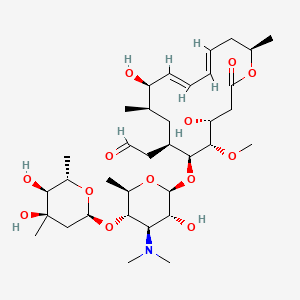
4-Isopropylcyclohexanol
概要
説明
4-Isopropylcyclohexanol is a chemical compound with potential analgesic effects through the inhibition of anoctamin 1, TRPV1, and TRPA1 channel activities .
Synthesis Analysis
The synthesis of cis-4-Propylcyclohexanol, a similar compound to 4-Isopropylcyclohexanol, has been studied. It was prepared using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase . Under optimal catalytic conditions, 125 g/L (250 g) of 4-propylcyclohexanone was completely transformed after 5 hours, and 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5) was obtained through extraction and rotary evaporation at a yield of 90.32% .Molecular Structure Analysis
The molecular formula of 4-Isopropylcyclohexanol is C9H18O . Its molecular weight is 142.24 .Chemical Reactions Analysis
The hydrogenation behavior of 4-isopropylphenol to 4-isopropylcyclohexanol has been studied. The reaction profiles revealed higher reaction rates in scCO2 than those in 2-propanol for the 4-isopropylcyclohexanol formation both by the direct hydrogenation of 4-isopropylphenol and by the consecutive hydrogenation of 4-isopropylcyclohexanone .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropylcyclohexanol include a density of 0.9±0.1 g/cm3, a boiling point of 203.1±8.0 °C at 760 mmHg, a vapor pressure of 0.1±0.9 mmHg at 25°C, an enthalpy of vaporization of 51.1±6.0 kJ/mol, and a flash point of 80.8±10.9 °C .科学的研究の応用
Fragrance Ingredient
4-Isopropylcyclohexanol is used in the synthesis of commercial fragrances. It is used in the production of Leather Cyclohexanol and Woody Acetate, which are commercialized for functional perfumery applications . These fragrances are used in various products such as beauty care, soap, laundry care, and household products .
Biocatalytic Process
In the field of biocatalysis, 4-Isopropylcyclohexanol is used in a continuous-flow process for the synthesis of the best stereoisomers of commercial fragrances . This process involves the use of commercial alcohol dehydrogenases (ADHs) to produce cis-4-alkylcyclohexanols, including the two derivatives with isopropyl and tert-butyl substituents, by the stereoselective reduction of the corresponding ketones .
Analgesic Applications
4-Isopropylcyclohexanol has potential analgesic effects. It has been shown to inhibit action potential generation and reduce pain-related behaviors induced by capsaicin in mice . This suggests that 4-Isopropylcyclohexanol could have potential applications in pain management .
Intermediate for Synthesizing Trans-2-(4-propylcyclohexyl)-1,3-propanediol
4-Isopropylcyclohexanol is an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol . This compound is widely used in the manufacture of liquid crystal displays .
Hydrogenation Behavior Study
The hydrogenation behavior of 4-Isopropylphenol to 4-Isopropylcyclohexanol has been studied over activated carbon-supported rhodium catalysts in supercritical carbon dioxide . This study provides valuable insights into the reaction mechanisms and kinetics of the hydrogenation process .
作用機序
Target of Action
The primary targets of 4-Isopropylcyclohexanol are the Anoctamin 1 (ANO1) , Transient Receptor Potential Vanilloid 1 (TRPV1) , and Transient Receptor Potential Ankyrin 1 (TRPA1) channels . These channels play crucial roles in the sensory nervous system, particularly in pain sensation .
Mode of Action
4-Isopropylcyclohexanol inhibits the activities of ANO1, TRPV1, and TRPA1 channels . It reduces the open-times of TRPV1 and TRPA1 currents without affecting the unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore .
Biochemical Pathways
The inhibition of ANO1, TRPV1, and TRPA1 channels by 4-Isopropylcyclohexanol affects the calcium-activated chloride channel pathway . ANO1 is activated by calcium released from the endoplasmic reticulum and is sensitive to rapid noxious heating . The inhibition of these channels by 4-Isopropylcyclohexanol could potentially reduce pain sensations .
Pharmacokinetics
Its ability to inhibit action potential generation and reduce pain-related behaviors in mice suggests that it has a significant bioavailability .
Result of Action
The molecular and cellular effects of 4-Isopropylcyclohexanol’s action include the inhibition of action potential generation and a reduction in pain-related behaviors induced by capsaicin in mice . This suggests that 4-Isopropylcyclohexanol could have potential analgesic applications .
Safety and Hazards
特性
IUPAC Name |
4-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047149 | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylcyclohexanol | |
CAS RN |
4621-04-9, 15890-36-5, 22900-08-9 | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylcyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ISOPROPYLCYCLOHEXANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the cis isomer of 4-isopropylcyclohexanol in the fragrance industry?
A1: The cis isomer of 4-isopropylcyclohexanol, also known as "Leather cyclohexanol", is a valuable fragrance compound. Interestingly, the cis isomer exhibits a more potent odor compared to its trans counterpart. [] This makes the stereoselective synthesis of the cis isomer a desirable goal in the fragrance industry.
Q2: How does supercritical carbon dioxide (scCO2) compare to traditional solvents in the production of 4-isopropylcyclohexanol?
A2: Research indicates that using supercritical carbon dioxide (scCO2) as a solvent in the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol offers advantages over traditional solvents like 2-propanol. [] Specifically, scCO2 leads to higher yields of the desired cis-4-isopropylcyclohexanol and suppresses the formation of the unwanted byproduct, isopropylcyclohexane. []
Q3: Are there any biological routes for the stereoselective synthesis of 4-isopropylcyclohexanol?
A3: Yes, certain anthracnose fungi demonstrate the ability to reduce 4-isopropylcyclohexanone to its corresponding cis and trans alcohols with a preference for the trans isomer. [] For example, Colletotrichum lagenarium exhibited high stereoselectivity, yielding a cis:trans ratio of 1:11 for 4-isopropylcyclohexanol after a 7-day incubation. [] This highlights the potential of biocatalytic approaches for producing specific isomers of this compound.
Q4: How does 4-isopropylcyclohexanol interact with ion channels involved in pain sensation?
A4: Studies suggest that 4-isopropylcyclohexanol exhibits analgesic effects by inhibiting the activities of specific ion channels. [, ] It appears to target both the transient receptor potential vanilloid 1 (TRPV1) and anoctamin 1 (ANO1) channels without activating them. [] This inhibition of TRPV1 and ANO1, which are involved in pain signaling, could explain the compound's potential as an analgesic, particularly for burning pain. [, ]
Q5: What are the metabolic pathways of isopropylcyclohexane in living organisms?
A5: Research in male Fischer 344 rats revealed that isopropylcyclohexane is metabolized into various compounds, including cis-4-isopropylcyclohexanol, trans-4-isopropylcyclohexanol, 2-cyclohexylpropanoic acid, 2-cyclohexyl-1,3-propanediol, and several hydroxylated derivatives. [] This metabolic process, particularly the oxidative metabolism at specific sites, might contribute to the compound's nephrotoxicity. []
Q6: Can you elaborate on the applications of 4-isopropylcyclohexanol beyond its use as a fragrance?
A6: Although widely recognized for its fragrance applications, 4-isopropylcyclohexanol's potential extends to other fields. It's being investigated for potential analgesic properties due to its interaction with pain-related ion channels. [, ] Further research is crucial to fully understand its therapeutic potential and safety profile.
Q7: What is the role of hydrochloric acid in the chemical synthesis of 4-isopropylcyclohexanol?
A7: Hydrochloric acid functions as a catalyst modifier during the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol. [] Its presence enhances the reaction rate of the consecutive hydrogenation of 4-isopropylcyclohexanone to cis-4-isopropylcyclohexanol, leading to a faster overall reaction and potentially impacting the isomeric ratio of the final product. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3421737.png)

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B3421770.png)





